Methyl 3-(2,3-dichlorophenyl)propionate

Description

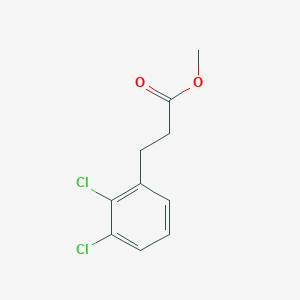

Methyl 3-(2,3-dichlorophenyl)propionate is an organochlorine ester characterized by a propionate backbone substituted with a 2,3-dichlorophenyl group. Its systematic name reflects the methyl ester of 3-(2,3-dichlorophenyl)propionic acid. The compound’s structure (Fig. 1) includes a phenyl ring with chlorine atoms at the 2- and 3-positions, which significantly influence its electronic and steric properties. This compound is often studied in the context of agrochemicals, pharmaceuticals, and materials science due to the bioactivity of dichlorophenyl derivatives .

Crystallographic studies (e.g., ) highlight its planar phenyl ring and ester group conformation, which affect solubility and intermolecular interactions . Notably, derivatives of dichlorophenylpropionates are precursors for synthesizing therapeutic agents, such as calcium channel blockers like clevidipine, which shares structural motifs with this compound .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

methyl 3-(2,3-dichlorophenyl)propanoate |

InChI |

InChI=1S/C10H10Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3 |

InChI Key |

ZBYOJVCWTWVYRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

Methyl 3-(2,3-dichlorophenyl)propionate belongs to a broader class of dichlorophenyl esters. Key analogs and their distinctions include:

Key Observations :

- Substituent Position : The 2,3-dichloro configuration in the target compound confers distinct steric hindrance compared to 3,5-dichloro analogs (e.g., DCPT in ), altering binding affinity in biological systems .

- Functional Groups : The trifluoromethyl analog (DW758) exhibits higher lipophilicity (logP ~3.5) due to fluorine’s electronegativity, enhancing membrane permeability in agrochemical applications . In contrast, clevidipine’s dihydropyridine ring enables π-π stacking with ion channels, critical for its antihypertensive action .

Reactivity Differences :

- The amino-substituted analog (CAS 277745-44-5) undergoes nucleophilic reactions at the amino group, enabling peptide coupling for drug derivatization .

- Methyl 2,3-dichloropropionate (CAS 36997-03-2) lacks aromaticity, leading to faster hydrolysis under basic conditions compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.